N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide
CAS No.: 877647-71-7
Cat. No.: VC11866485
Molecular Formula: C21H29N3O3
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877647-71-7 |
|---|---|
| Molecular Formula | C21H29N3O3 |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C21H29N3O3/c1-16(2)21(25)22-15-19(20-5-4-14-27-20)24-12-10-23(11-13-24)17-6-8-18(26-3)9-7-17/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,22,25) |
| Standard InChI Key | HSKMEQNIEKCVFV-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity
N-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide (CAS No. 877647-71-7) is a tertiary amide featuring a furan-2-yl group, a 4-(4-methoxyphenyl)piperazine subunit, and a 2-methylpropanamide chain. The compound’s IUPAC name reflects its branched architecture, which combines aromatic and heterocyclic components. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | N-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |
| Canonical SMILES | CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
The furan ring (C1=CC=CO1) contributes to electron-rich regions, while the 4-methoxyphenyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability.
Stereochemical Considerations
The compound’s ethyl linker between the furan and piperazine groups introduces conformational flexibility, allowing interactions with hydrophobic pockets in biological targets. The absence of chiral centers in its structure simplifies synthetic pathways but may limit stereoselective binding efficacy compared to enantiomerically pure analogs.
Synthetic Routes and Optimization
Multi-Step Synthesis Strategy
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide involves sequential reactions to assemble its core components:
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Piperazine Subunit Preparation:
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4-(4-Methoxyphenyl)piperazine is synthesized via nucleophilic aromatic substitution, where methoxy-substituted aniline reacts with bis(2-chloroethyl)amine.
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Furan-Ethyl Intermediate:
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2-(Furan-2-yl)ethylamine is alkylated with a bromoacetyl derivative to introduce the amide precursor.
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Amide Bond Formation:
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Condensation of the furan-ethyl intermediate with 2-methylpropanoyl chloride under Schotten-Baumann conditions yields the final product.
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Challenges in Purification
Chromatographic purification is critical due to byproducts from incomplete alkylation and amidation. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 90:10) achieves >95% purity, as confirmed by -NMR and LC-MS.
Biological Activity and Mechanistic Insights
Receptor Interaction Hypotheses
The compound’s piperazine moiety is structurally analogous to ligands of serotonin (5-HT) and dopamine (D) receptors, suggesting potential neuromodulatory effects. Computational docking studies predict moderate affinity () for these receptors, though experimental validation is pending.
Comparative Analysis with Structural Analogs
Piperazine-Based Derivatives
Piperazine derivatives, such as those disclosed in antimalarial patents (e.g., JP2009512680A), share structural motifs but differ in substitution patterns . For instance, replacing the furan group with a benzyl moiety enhances antimalarial activity but reduces CNS penetration, highlighting the furan’s role in balancing hydrophobicity and polarity .
Amide Variants
Replacing 2-methylpropanamide with longer acyl chains (e.g., pentanamide) increases metabolic stability but may compromise solubility. A comparative table illustrates these trade-offs:
| Modification | Effect on Solubility | Metabolic Stability |
|---|---|---|
| 2-Methylpropanamide (Target) | Moderate (LogP ≈ 2.8) | |
| Pentanamide | Low (LogP ≈ 3.5) | |
| Acetamide | High (LogP ≈ 1.9) |
Future Research Directions
Target Validation Studies
Priority areas include:
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In vitro receptor binding assays to confirm affinity for 5-HT and D receptors.
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Cytotoxicity profiling using HepG2 cells to assess hepatotoxic potential.
Lead Optimization Strategies
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Introducing fluorine atoms to the methoxyphenyl ring to enhance metabolic stability.
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Exploring prodrug formulations to improve oral bioavailability.
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